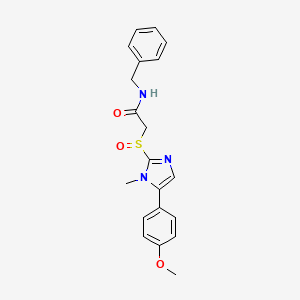

N-benzyl-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfinyl)acetamide

説明

特性

IUPAC Name |

N-benzyl-2-[5-(4-methoxyphenyl)-1-methylimidazol-2-yl]sulfinylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O3S/c1-23-18(16-8-10-17(26-2)11-9-16)13-22-20(23)27(25)14-19(24)21-12-15-6-4-3-5-7-15/h3-11,13H,12,14H2,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZECVFWRBRAJPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=C1S(=O)CC(=O)NCC2=CC=CC=C2)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfinyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the imidazole ring: The imidazole ring can be synthesized by the condensation of glyoxal with an amine and an aldehyde under acidic conditions.

Introduction of the methoxyphenyl group: The methoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction using methoxybenzene and an acyl chloride in the presence of a Lewis acid catalyst.

Benzylation: The final step involves the benzylation of the intermediate compound using benzyl chloride in the presence of a base such as sodium hydride.

Industrial Production Methods

Industrial production of N-benzyl-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfinyl)acetamide may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis, and scalable reaction conditions.

化学反応の分析

Types of Reactions

N-benzyl-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfinyl)acetamide can undergo various chemical reactions, including:

Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The sulfinyl group can be reduced to a thioether using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Benzyl chloride, sodium hydride, alkyl halides.

Major Products

Oxidation: Formation of the corresponding sulfone derivative.

Reduction: Formation of the corresponding thioether derivative.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

科学的研究の応用

1. Anticancer Properties

N-benzyl-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfinyl)acetamide has shown promising anticancer activity. Compounds with similar structures have been studied for their ability to inhibit enzymes involved in cancer progression, such as topoisomerases and protein kinases. The imidazole ring is significant for binding to biological targets, potentially modulating cellular pathways linked to tumor growth and metastasis .

Recent studies indicate that derivatives of imidazole exhibit selective cytotoxic effects against various cancer cell lines. For instance, compounds related to this structure have demonstrated IC50 values lower than those of standard chemotherapeutics like 5-Fluorouracil (5-FU), suggesting potential as effective anticancer agents .

2. Antimicrobial Activity

The compound's derivatives have also been assessed for antimicrobial properties against Gram-positive and Gram-negative bacteria as well as fungal strains. The results suggest significant antimicrobial effects, with some derivatives exhibiting minimum inhibitory concentrations (MIC) comparable to established antimicrobial agents .

Case Studies and Research Findings

Numerous studies have documented the efficacy of compounds related to N-benzyl-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfinyl)acetamide:

作用機序

The mechanism of action of N-benzyl-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfinyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with receptors: Modulating the activity of receptors on the cell surface or within the cell.

Altering gene expression: Influencing the expression of genes involved in various biological processes.

類似化合物との比較

Sulfur-Containing Functional Group Variations

The oxidation state of sulfur in the imidazole-linked side chain significantly influences physicochemical and biological properties. Key analogs include:

Key Observations :

Substituent Variations on the Imidazole and Aromatic Moieties

Modifications to the imidazole ring and attached aryl groups alter steric and electronic profiles:

Key Observations :

生物活性

N-benzyl-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfinyl)acetamide, with the CAS number 922073-07-2, is a compound of interest in medicinal chemistry due to its complex structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of N-benzyl-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfinyl)acetamide is , with a molecular weight of 399.5 g/mol. The compound features an imidazole ring, a sulfinyl group, and an acetamide moiety, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C20H21N3O4S |

| Molecular Weight | 399.5 g/mol |

| CAS Number | 922073-07-2 |

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors involved in cancer progression. The imidazole ring is known for its role in binding to biological targets, potentially modulating cellular pathways associated with tumor growth and metastasis. Studies indicate that compounds with similar structures have shown inhibitory effects on enzymes like topoisomerases and protein kinases.

Anticancer Properties

Research has demonstrated that N-benzyl-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfinyl)acetamide exhibits promising anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism involves the modulation of signaling pathways related to cell survival and apoptosis.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate that it possesses significant antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. The Minimum Inhibitory Concentration (MIC) values for these bacteria range from 15.625 to 62.5 μM, suggesting that it could be developed as a potential antimicrobial agent .

Antifungal Activity

In addition to antibacterial effects, N-benzyl-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfinyl)acetamide has shown antifungal activity against Candida species. Its effectiveness was demonstrated through biofilm inhibition assays, indicating a potential application in treating fungal infections resistant to conventional therapies .

Case Studies and Research Findings

Case Study 1: Anticancer Efficacy

A study conducted on human breast cancer cell lines revealed that treatment with N-benzyl-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfinyl)acetamide resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells following treatment, highlighting the compound's potential as an anticancer agent.

Case Study 2: Antimicrobial Activity

In a comparative study of various sulfonamide derivatives, N-benzyl-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfinyl)acetamide exhibited superior antibacterial activity against MRSA compared to standard antibiotics like ciprofloxacin. The compound's ability to disrupt biofilm formation was particularly noted, suggesting its utility in managing chronic infections associated with biofilms .

Q & A

Basic: What synthetic strategies are employed for introducing the sulfinyl group in N-benzyl-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfinyl)acetamide?

Answer:

The sulfinyl group is typically introduced via oxidation of a thioether precursor using oxidizing agents like meta-chloroperbenzoic acid (mCPBA). Key steps include:

- Thioether formation: Coupling 2-mercaptoimidazole derivatives with bromoacetamide intermediates under basic conditions (e.g., potassium carbonate in DMF) .

- Controlled oxidation: Optimizing reaction time and temperature to avoid over-oxidation to sulfone byproducts. Solvent polarity and steric effects influence stereochemical outcomes .

Challenges include ensuring regioselectivity and managing racemization at the sulfinyl center.

Advanced: How can conflicting crystallographic data on the sulfinyl group’s conformation be resolved?

Answer:

Discrepancies in sulfinyl conformation (e.g., axial vs. equatorial orientation) require:

- High-resolution X-ray diffraction: Using programs like SHELXL for refinement, which accounts for anisotropic displacement parameters and hydrogen bonding interactions .

- DFT calculations: Comparing experimental data with computed energy-minimized structures to validate stereochemical assignments .

- Complementary spectroscopy: Correlating NMR chemical shifts (e.g., , ) with crystallographic results to resolve ambiguities .

Basic: Which spectroscopic techniques are essential for structural characterization?

Answer:

- NMR: and NMR confirm regiochemistry of the imidazole ring and acetamide linkage. NMR (if fluorinated analogs exist) identifies electronic effects .

- Mass spectrometry (HRMS): Validates molecular weight and detects fragmentation patterns, especially for sulfinyl-related ions .

- IR spectroscopy: Identifies carbonyl (C=O, ~1650–1700 cm) and sulfinyl (S=O, ~1030–1060 cm) stretches .

Advanced: What methodological pitfalls arise in assessing COX-1/2 inhibition for this compound?

Answer:

- Non-specific binding: Use competitive assays (e.g., fluorescence polarization) to distinguish target-specific inhibition from aggregation-based false positives .

- Enzyme source variability: Standardize recombinant enzyme batches and include positive controls (e.g., indomethacin) .

- Redox interference: The sulfinyl group may interact with assay reagents (e.g., DTT), requiring buffer optimization .

Basic: How is the purity of the compound validated post-synthesis?

Answer:

- HPLC-UV/ELSD: Employ C18 columns with gradient elution (acetonitrile/water + 0.1% TFA) to separate sulfinyl and sulfone impurities .

- Melting point analysis: Compare observed values with literature to detect polymorphic forms or solvates .

- Elemental analysis: Verify C, H, N, S content within ±0.4% theoretical values .

Advanced: What strategies mitigate racemization during sulfinyl group formation?

Answer:

- Low-temperature oxidation: Conduct reactions at –20°C to reduce thermal epimerization .

- Chiral auxiliaries: Use enantiopure oxidizing agents (e.g., Sharpless conditions) or employ kinetic resolution .

- Stereospecific crystallization: Isolate diastereomeric salts with chiral acids (e.g., tartaric acid) .

Basic: What are the stability considerations for the sulfinyl group under biological assay conditions?

Answer:

- pH-dependent degradation: Avoid prolonged exposure to acidic (pH < 3) or alkaline (pH > 9) conditions, which hydrolyze the sulfinyl moiety .

- Light sensitivity: Store solutions in amber vials to prevent photolytic cleavage .

- Redox stability: Include antioxidants (e.g., ascorbic acid) in cell-based assays to prevent sulfoxide reduction .

Advanced: How can computational modeling optimize the compound’s binding affinity to target enzymes?

Answer:

- Docking studies: Use AutoDock Vina or Schrödinger Suite to predict interactions with COX-2’s hydrophobic pocket, focusing on the methoxyphenyl and sulfinyl motifs .

- MD simulations: Analyze stability of ligand-enzyme complexes over 100 ns trajectories to identify critical hydrogen bonds (e.g., acetamide carbonyl with Arg120) .

- QSAR models: Correlate substituent effects (e.g., electron-withdrawing groups on benzyl) with IC values .

Basic: What solvent systems are optimal for recrystallizing this compound?

Answer:

- Ethanol/water mixtures: Achieve high-purity crystals via slow evaporation, leveraging hydrogen bonding between sulfinyl oxygen and solvent .

- Dichloromethane/hexane: Non-polar systems favor isolation of polymorphs with improved thermal stability .

Advanced: How do conflicting biological activity data across studies arise, and how are they resolved?

Answer:

- Impurity-driven artifacts: Re-evaluate compound purity via LC-MS and re-test in orthogonal assays (e.g., SPR vs. enzymatic assays) .

- Cell line variability: Use isogenic cell panels to control for genetic background effects .

- Pharmacokinetic factors: Assess metabolic stability (e.g., cytochrome P450 assays) to explain in vitro-in vivo discrepancies .

Basic: What safety precautions are critical when handling this compound?

Answer:

- PPE: Use nitrile gloves and fume hoods to prevent dermal/ocular exposure, as acetamide derivatives may irritate mucous membranes .

- Waste disposal: Neutralize reaction byproducts (e.g., sulfonic acids) with sodium bicarbonate before aqueous disposal .

Advanced: How is the electronic effect of the 4-methoxyphenyl group probed in structure-activity relationships (SAR)?

Answer:

- Electron-rich analogs: Synthesize derivatives with –OCH replaced by –NO or –CF to assess π-stacking vs. electron-withdrawing effects .

- Hammett analysis: Correlate substituent σ values with COX-2 inhibition potency to quantify electronic contributions .

- Crystallographic mapping: Resolve X-ray structures of enzyme-ligand complexes to visualize methoxy interactions with His90 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。